N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound featuring a furo[3,2-g]chromen core substituted with methyl groups at positions 3 and 5, a ketone at position 7, and a propanamide side chain at position 4. The amide nitrogen is further substituted with a 2-chlorobenzyl group. The 2-chlorobenzyl substituent introduces lipophilicity and steric bulk, which may enhance binding affinity to hydrophobic enzyme pockets while influencing pharmacokinetic properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C23H20ClNO4 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C23H20ClNO4/c1-13-12-28-20-10-21-18(9-17(13)20)14(2)16(23(27)29-21)7-8-22(26)25-11-15-5-3-4-6-19(15)24/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,25,26) |
InChI Key |
XURFWWBVADUSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps:
Formation of the Furochromen Core: The furochromen core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-2-hydroxybenzaldehyde and ethyl acetoacetate under acidic conditions.
Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling of the furochromen derivative with 3-aminopropanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furochromen ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the furochromen ring, potentially converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure with a furochromene core, which is known for its diverse biological activities. The presence of the chlorobenzyl group is significant for enhancing the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide exhibit significant antioxidant properties. Preliminary studies have shown that such compounds can effectively inhibit lipid peroxidation, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
Inhibition of Lipoxygenase
The compound has been evaluated for its ability to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. Studies have reported varying degrees of inhibition, indicating a potential role in managing inflammatory conditions . For instance, the specific inhibition rates were noted to be 28% at 100 µM concentration for this compound .
Anticancer Properties
This compound has shown promise in anticancer research. A study identified this compound as part of a drug library screened for anticancer activity on multicellular spheroids, highlighting its potential as a novel anticancer agent . The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Synthesis and Derivatives
The synthesis of this compound often involves multi-step reactions that yield various derivatives with enhanced biological activity. For example, modifications to the furochromene structure can lead to compounds with improved efficacy against specific biological targets .
Pharmacological Investigations
Investigations into the pharmacological properties of this compound have revealed its potential use in treating conditions such as cancer and inflammatory diseases. The compound's interactions at the molecular level are being studied to better understand its therapeutic mechanisms .
Table: Summary of Biological Activities
Notable Research Findings
- Antioxidant Activity : In vitro studies demonstrated that derivatives of this compound exhibited high anti-lipid peroxidation activity.
- Inflammation Modulation : The ability to inhibit lipoxygenase suggests that this compound may be useful in developing anti-inflammatory drugs.
- Cancer Research : Screening against multicellular spheroids revealed promising anticancer properties, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Amide Side Chain
The propanamide side chain and its substituents are critical for biological activity. Below is a comparative analysis of analogs with distinct substituents:
Compound A : N-(2-(1H-imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP, ZINC08764437)
- Substituent : 2-(1H-imidazol-4-yl)ethyl group.
- Research Findings : NFP is a potent Cathepsin L inhibitor, interacting with the catalytic triad (Cys25, Met161, Asp162) and residues such as Ala138 and Gly137. Its bulky structure may stabilize binding but could limit membrane permeability .
Compound B : 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide (CAS 858747-83-8)
- Substituent : Propyl group.
- Key Features : A simple alkyl chain reduces steric hindrance and increases flexibility.
- Research Findings : While specific activity data are unavailable, the propyl group likely improves solubility compared to aromatic substituents. However, reduced binding affinity is anticipated due to the absence of π-π interactions .
Compound C : 2-{3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide (D146-0286)
- Substituent : 3-Methoxyphenylmethyl group.
- Research Findings : The acetamide linker (vs. propanamide) shortens the side chain, which may alter conformational flexibility and target engagement .
Compound D : N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamide (CAS 853900-00-2)
- Substituent : Benzyl group (without chlorine).
- Key Features : The absence of chlorine reduces electronegativity and lipophilicity.
- Research Findings : Comparative studies suggest that chloro-substituted analogs (e.g., the main compound) exhibit higher binding affinity due to enhanced hydrophobic interactions .
Structural and Functional Implications
Table 1: Comparative Properties of Analogs
| Compound | Substituent | Molecular Weight | LogP (Predicted) | Key Interactions |
|---|---|---|---|---|
| Main | 2-Chlorobenzyl | ~440.9* | ~3.5 | Hydrophobic, halogen bonding |
| A (NFP) | 2-(Imidazol-4-yl)ethyl | ~447.5 | ~2.8 | Hydrogen bonding, polar |
| B | Propyl | ~331.4 | ~2.2 | Minimal steric hindrance |
| C | 3-Methoxyphenylmethyl | ~419.4 | ~3.0 | π-π stacking, resonance |
| D | Benzyl | ~425.5 | ~3.2 | Hydrophobic |
*Calculated based on formula C₂₄H₂₁ClN₂O₄.
Key Observations :
Target Binding : Chlorine’s electron-withdrawing effect may strengthen interactions with aromatic residues in enzyme active sites, as seen in Cathepsin L inhibition .
Synthetic Accessibility : Compounds with simpler substituents (e.g., propyl) may be easier to synthesize but trade off potency for pharmacokinetic advantages.
Biological Activity
N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20ClNO4
- Molecular Weight : 409.87 g/mol
- SMILES Notation : Cc1coc2cc3oc(=O)c(CCC(=O)NCc4ccc(Cl)cc4)c(C)c3cc12
The biological activity of this compound may be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical for numerous physiological processes. For instance, it could influence pathways related to inflammation and pain perception by acting on specific receptor subtypes .
- Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Antioxidant Activity :
- A study conducted on human cell lines demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as a therapeutic agent for oxidative stress-related diseases.
-
Anti-inflammatory Effects :
- In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, suggesting its efficacy in managing inflammatory conditions.
-
Anticancer Potential :
- Research published in a peer-reviewed journal indicated that the compound inhibited the growth of breast cancer cells by promoting apoptosis and inhibiting cell cycle progression.
Q & A
Q. What are the key considerations for synthesizing N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide with high purity and yield?
- Methodological Answer : Focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. For example, analogs of this compound, such as derivatives with a furochromenone core, have been synthesized via coupling reactions (e.g., amide bond formation) with yields exceeding 90% under controlled conditions . Use chromatographic techniques (HPLC or column chromatography) to isolate the target compound, and validate purity via NMR (e.g., absence of residual solvent peaks) and LC-MS (e.g., single peak at expected m/z).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Analyze proton environments (e.g., aromatic protons in the furochromenone ring at δ 7.4–8.5 ppm) and coupling constants to confirm substituent positions .
- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry or bond lengths .
- Mass spectrometry : Confirm molecular weight (e.g., ESI+ m/z ~572.09 [M+H]+ for related analogs) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in biological activity data for this compound (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Ensure consistent enzyme concentrations (e.g., Cathepsin L inhibition assays) and buffer conditions (pH, ionic strength) across replicates .
- Purity verification : Re-test batches with discrepancies using orthogonal methods (e.g., DSC for melting point consistency, 230–231°C for analogs) .
- Molecular docking : Compare binding poses in computational models (e.g., interactions with catalytic triad residues Cys25, Met161, Asp162 in Cathepsin L) to identify structural factors influencing activity variations .
Q. How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., chlorobenzyl group, furochromenone core) and test analogs for target affinity. For example, replacing the 2-chlorobenzyl group with a 4-methoxyphenyl group reduced off-target interactions in related compounds .
- Computational screening : Use molecular dynamics (MD) simulations to predict steric and electronic effects of substitutions on binding pockets .
Q. What are the challenges in resolving the crystal structure of this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization issues : The compound’s flexibility (e.g., propanamide chain) may hinder lattice formation. Use co-crystallization with stabilizing agents (e.g., polyethylene glycol) or low-temperature crystallization.
- Data refinement : Apply SHELX programs (e.g., SHELXL for small-molecule refinement) to handle weak diffraction data or twinning artifacts .
Data Interpretation and Validation
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts (e.g., δ 3.54 ppm for CH₂-CONH groups) with density functional theory (DFT)-calculated shifts for accuracy .
- Dynamic effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) and temperature-induced conformational changes in spectral assignments .
Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?
- Methodological Answer :
- Batch consistency : Use QC-tested compound batches (≥95% purity via HPLC) and document storage conditions (e.g., desiccated at -20°C) .
- Positive controls : Include known inhibitors (e.g., thiosemicarbazones for Cathepsin L assays) to calibrate activity thresholds .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
